molecular formula C12H15MoN3O3 B021363 TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0) CAS No. 103933-26-2

TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)

Cat. No.: B021363
CAS No.: 103933-26-2
M. Wt: 345.2 g/mol
InChI Key: LQKDIRFNATWMAG-UHFFFAOYSA-N
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Description

Carbon monoxide;molybdenum;propanenitrile is a complex compound with the molecular formula C12H15MoN3O3 and a molecular weight of 345.2 g/mol

Mechanism of Action

Carbon Monoxide (CO)

Molybdenum (Mo)

Propanenitrile (C3H5N)

Biochemical Analysis

Biochemical Properties

Carbon Monoxide (CO): is a toxic gas with high affinity for hemoglobin, forming carboxyhemoglobin (COHb). It also has a role in biological systems, affecting many intracellular pathways .

Molybdenum (Mo): is an essential element for human life, acting as a cofactor in various enzymes crucial for metabolic homeostasis. It plays a pivotal role in enzymes like xanthine oxidase (XO), aldehyde oxidases (AOs), and sulfite oxidase (SOX) .

Propanenitrile: It can be converted to carboxylic acids by bacterial nitrilases .

Cellular Effects

Carbon Monoxide: can induce oxidative stress and subsequent organ dysfunction due to its interaction with hemoglobin .

Molybdenum: -containing enzymes like XO and AOs participate in drug metabolism and purine catabolism, generating reactive oxygen species (ROS) capable of inducing oxidative stress .

Propanenitrile: is utilized by bacteria as a source of nitrogen for growth, indicating its influence on cellular metabolism .

Molecular Mechanism

Carbon Monoxide: exerts its effects at the molecular level by binding to hemoglobin, forming COHb .

Molybdenum: acts as a cofactor in various enzymes, influencing their activity and thus affecting various metabolic processes .

Propanenitrile: is converted to carboxylic acids by bacterial nitrilases, indicating its role in nitrogen metabolism .

Metabolic Pathways

Carbon Monoxide: is involved in the formation of COHb .

Molybdenum: is involved in various metabolic pathways through its role as a cofactor in enzymes like XO, AOs, and SOX .

Propanenitrile: is involved in nitrogen metabolism through its conversion to carboxylic acids by bacterial nitrilases .

Preparation Methods

The synthesis of carbon monoxide;molybdenum;propanenitrile involves several steps and specific reaction conditions. One common method includes the reaction of molybdenum hexacarbonyl with propanenitrile under controlled conditions. The process typically requires a high-temperature environment and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve the use of advanced reactors and continuous synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Carbon monoxide;molybdenum;propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form molybdenum oxides and other by-products.

    Reduction: It can be reduced under specific conditions to yield different molybdenum-containing compounds.

    Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents and catalysts The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

Carbon monoxide;molybdenum;propanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation and hydrogenation processes

    Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and metabolic pathways involving molybdenum and carbon monoxide

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: It is employed in the production of advanced materials and as a catalyst in industrial chemical processes.

Comparison with Similar Compounds

Carbon monoxide;molybdenum;propanenitrile can be compared with other molybdenum-containing compounds such as molybdenum hexacarbonyl and molybdenum oxides.

Conclusion

Carbon monoxide;molybdenum;propanenitrile is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique combination of carbon monoxide, molybdenum, and propanenitrile makes it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

carbon monoxide;molybdenum;propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKDIRFNATWMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15MoN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103933-26-2
Record name TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (O)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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